1-(3-Methoxy-4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxy-4-methylbenzene (p-cresol) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 3-Methoxy-4-methylbenzoic acid.
Reduction: 1-(3-Methoxy-4-methylphenyl)ethanol.
Substitution: 3-Methoxy-4-methyl-2-nitrophenyl ethanone.
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxy-4-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Methoxy-3-methylphenyl)ethanone: Similar structure but different positioning of the methoxy and methyl groups.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxyl group instead of a methyl group.
1-(4-Methylphenyl)ethanone: Lacks the methoxy group.
Uniqueness: The presence of both methoxy and methyl groups on the phenyl ring of this compound imparts unique chemical properties, such as altered reactivity and solubility, compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-(3-methoxy-4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(8(2)11)6-10(7)12-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYKDYIBUSNYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.